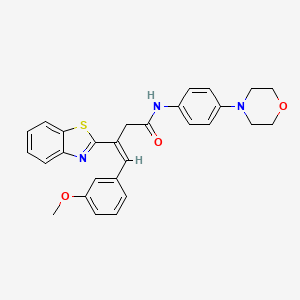

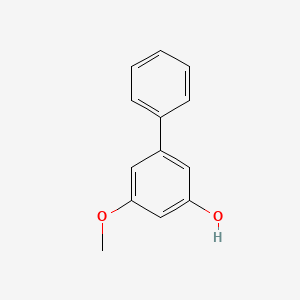

(2S)-2-amino-5-(3,4-dihydroxyanilino)-5-oxopentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S)-2-amino-5-(3,4-dihydroxyanilino)-5-oxopentanoic acid is a natural product found in Agaricus bisporus and Agaricus campestris with data available.

Wissenschaftliche Forschungsanwendungen

Biosynthesis Precursor

(2S)-2-amino-5-(3,4-dihydroxyanilino)-5-oxopentanoic acid is a key precursor in the biosynthesis of biologically active porphyrins, such as chlorophyll, bacteriochlorophyll, and heme. These compounds play crucial roles in photosynthesis, oxygen transport, and electron transport (Shrestha-Dawadi & Lugtenburg, 2003).

Enzyme Modification

The compound has been used to study enzyme modifications. For instance, it has been involved in the modification of rabbit muscle pyruvate kinase, providing insights into enzyme alkylation mechanisms (Chalkley & Bloxham, 1976).

Synthetic Chemistry

In synthetic chemistry, methods for the synthesis of this compound and its derivatives have been developed. These syntheses have implications in producing a variety of natural and nonnatural α-amino acids and their derivatives, highlighting its versatility in synthetic applications (Yuan, 2006).

HIV-Protease Assay

This compound has been used in the development of HIV-protease assays. For example, (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid, a derivative, has been utilized in creating oligopeptides for sequence-specific chromogenic protease substrates, aiding in the detection of HIV-protease activity (Badalassi et al., 2002).

Biocatalysis in Synthesis

Biocatalysis research has employed this compound in the stereoselective synthesis of amino acids, such as (S)- and (R)-2-amino-4-hydroxybutanoic acid, using a systems biocatalysis approach. This has implications for chiral building blocks in life sciences, drug development, and industrial product manufacture (Hernández et al., 2017).

Biosynthetic Studies

The compound has been instrumental in studying biosynthetic pathways. For example, research on clavaminic acid synthase has used this compound to understand the biosynthetic origin of proclavamic acid, offering insights into natural product synthesis (Baldwin et al., 1993).

Antioxidant Properties

Investigations into the antioxidant properties of various analogs of the compound have been conducted. These studies have implications for potential skin whitening agents in cosmetic applications and for understanding the anti-browning effect of pineapple juice (Zheng et al., 2010).

Renin Inhibitors

The compound has been used in the design of renin inhibitory peptides for studying human plasma renin, which is crucial in understanding and potentially treating certain cardiovascular diseases (Thaisrivongs et al., 1987).

Chemotherapy Research

It has been a key component in the synthesis of analogs used in chemotherapy research, highlighting its importance in developing new therapeutic agents (Pan Jian-ju, 2013).

PET Radiotracer Synthesis

The compound is used in synthesizing precursors for positron emission tomography (PET) radiotracers, contributing significantly to cancer diagnosis and management (Liu et al., 2017).

Eigenschaften

Molekularformel |

C11H14N2O5 |

|---|---|

Molekulargewicht |

254.24 g/mol |

IUPAC-Name |

(2S)-2-amino-5-(3,4-dihydroxyanilino)-5-oxopentanoic acid |

InChI |

InChI=1S/C11H14N2O5/c12-7(11(17)18)2-4-10(16)13-6-1-3-8(14)9(15)5-6/h1,3,5,7,14-15H,2,4,12H2,(H,13,16)(H,17,18)/t7-/m0/s1 |

InChI-Schlüssel |

HJLNKWYSKFDHDG-ZETCQYMHSA-N |

Isomerische SMILES |

C1=CC(=C(C=C1NC(=O)CC[C@@H](C(=O)O)N)O)O |

Kanonische SMILES |

C1=CC(=C(C=C1NC(=O)CCC(C(=O)O)N)O)O |

Synonyme |

agaridoxin gamma-L-glutaminyl-3,4-dihydroxybenzene N-(gamma-L-glutamyl)-3,4-dihydroxyaniline |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1252438.png)

![Heptacyclo[31.3.1.1(3,7).1(9,13).1(15,19).1(21,25).1(27,31)]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21(39),22,24,27(38),28,30,33,35-octadecaene](/img/structure/B1252439.png)

![(3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1252447.png)

![17-hydroxy-13-methyl-10-[(4-methylphenyl)methyl]-17-prop-1-ynyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1252452.png)

![4,6,10,12,16,18,22,24,25,26,27,28-Dodecamethylcalix[4]arene](/img/structure/B1252453.png)

![[(3R,3'R,4R,6'S)-4,7-diacetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-3'-yl] acetate](/img/structure/B1252454.png)

![6-[2-Methyl-4-[alpha,alpha-diethyl-3-methyl-4-[(E)-3-ethyl-3-hydroxy-1-pentenyl]benzyl]phenyl]pyridine-3-acetic acid](/img/structure/B1252455.png)